molecular formula C11H8N2 B065374 3-(1H-pyrrol-1-yl)benzonitrile CAS No. 175134-98-2

3-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B065374
M. Wt: 168.19 g/mol
InChI Key: XXKIAELSMMDZRB-UHFFFAOYSA-N
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Description

“3-(1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the CAS Number: 175134-98-2. It has a molecular weight of 168.2 and its IUPAC name is also 3-(1H-pyrrol-1-yl)benzonitrile .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrrol-1-yl)benzonitrile” can be represented by the linear formula C11H8N2 . The InChI code for this compound is 1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H .

Scientific Research Applications

Pharmaceutical Intermediates

3-(1H-pyrrol-1-yl)benzonitrile: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its pyrrole moiety is a common scaffold in drug design, often found in molecules with diverse therapeutic activities. For instance, pyrrole derivatives have been studied for their potential as inhibitors of certain enzymes or receptors within the body, which can lead to the development of new medications for diseases like cancer or viral infections .

Synthesis of Natural Products

Lastly, 3-(1H-pyrrol-1-yl)benzonitrile serves as an intermediate in the synthesis of biologically important natural products. It can be used to create complex molecules that mimic natural compounds, which can have medicinal or other functional properties.

Each of these applications leverages the unique chemical structure of 3-(1H-pyrrol-1-yl)benzonitrile , demonstrating its versatility and importance in scientific research and industry. The compound’s ability to integrate into various chemical reactions and processes underscores its value as a multifunctional building block in chemistry .

Safety And Hazards

While specific safety data for “3-(1H-pyrrol-1-yl)benzonitrile” is not available, it’s important to handle all chemical substances with care. This includes avoiding ingestion and inhalation, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions of “3-(1H-pyrrol-1-yl)benzonitrile” and similar compounds could involve further exploration of their biological activities. Pyrrole-containing compounds are considered a potential source of biologically active compounds and are found in many natural products . They have diverse therapeutic profiles and are being explored for their potential against several diseases or disorders .

properties

IUPAC Name

3-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIAELSMMDZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378961
Record name 3-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)benzonitrile

CAS RN

175134-98-2
Record name 3-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Zora - 2013 - open.metu.edu.tr
Heterocyclic fused compounds have gained considerable attention for pharmaceutical applications since they show remarkable biological activities such as antitumor and/or anticancer …
Number of citations: 2 open.metu.edu.tr
H Sirous, G Chemi, S Gemma, S Butini… - Frontiers in …, 2019 - frontiersin.org
We describe herein the development and experimental validation of a computational protocol for optimizing a series of 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors (…
Number of citations: 34 www.frontiersin.org

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